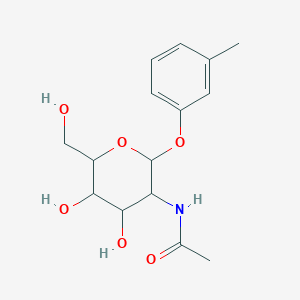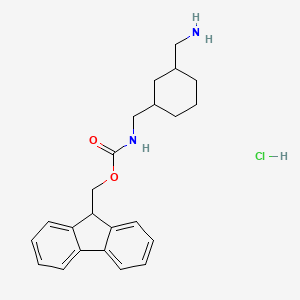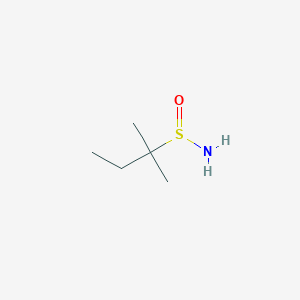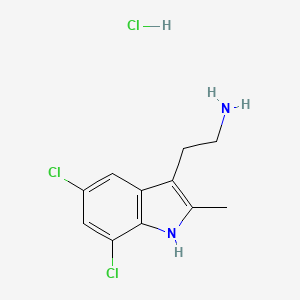![molecular formula C6H6F3N3O B12316969 N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with formaldehyde and hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a pH range of 6-8.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The trifluoroethyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-trifluoroethyl(mesityl)-iodonium triflate
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H6F3N3O |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
(NE)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2/b11-2+ |
InChI-Schlüssel |
FSBBOBJCFUDRLP-BIIKFXOESA-N |
Isomerische SMILES |
C1=C(C=NN1CC(F)(F)F)/C=N/O |
Kanonische SMILES |
C1=C(C=NN1CC(F)(F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)

![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)

![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)

![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)

![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)

![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)

